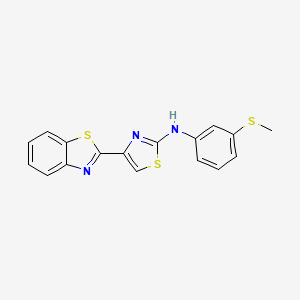
MC-Gly-Gly-Phe-Gly-GABA-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a complex compound that serves as an agent linker conjugate for antibody-drug conjugates (ADC). It includes an inhibitor for Topoisomerase Exatecan, which has an IC50 of 22 μM . This compound targets various antibodies and exhibits cytotoxic and antitumor efficacy both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-GABA-Exatecan involves multiple steps, including the conjugation of the peptide sequence (Gly-Gly-Phe-Gly-GABA) with Exatecan. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale peptide synthesis followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-GABA-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or the Exatecan moiety.
Reduction: Reduction reactions can alter the disulfide bonds within the peptide sequence.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include modified peptides and altered Exatecan derivatives, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-GABA-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide conjugation and linker chemistry.
Biology: Employed in cell viability assays to evaluate cytotoxicity and antitumor activity.
Medicine: Investigated for its potential in targeted cancer therapy through ADCs.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
MC-Gly-Gly-Phe-Gly-GABA-Exatecan exerts its effects by targeting topoisomerase enzymes, specifically Topoisomerase I. The Exatecan moiety inhibits the enzyme’s activity, leading to DNA damage and subsequent cell death. The peptide sequence facilitates targeted delivery to specific cells, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
MC-Gly-Gly-Phe-Gly-®-Cyclopropane-Exatecan: Another ADC linker conjugate with a similar structure but different targeting capabilities.
MC-Gly-Gly-Phe-Gly-GABA-Exatecan: Variants with different peptide sequences or modifications to the Exatecan moiety.
Uniqueness
This compound stands out due to its specific targeting of multiple antibodies and its demonstrated cytotoxic and antitumor efficacy in both in vitro and in vivo studies. Its unique combination of peptide and Exatecan makes it a valuable tool in the development of targeted cancer therapies .
Properties
Molecular Formula |
C53H58FN9O12 |
|---|---|
Molecular Weight |
1032.1 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-4-oxobutyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C53H58FN9O12/c1-3-53(74)34-22-39-49-32(27-63(39)51(72)33(34)28-75-52(53)73)48-36(16-15-31-29(2)35(54)23-37(61-49)47(31)48)59-41(65)14-10-19-55-42(66)25-58-50(71)38(21-30-11-6-4-7-12-30)60-44(68)26-57-43(67)24-56-40(64)13-8-5-9-20-62-45(69)17-18-46(62)70/h4,6-7,11-12,17-18,22-23,36,38,74H,3,5,8-10,13-16,19-21,24-28H2,1-2H3,(H,55,66)(H,56,64)(H,57,67)(H,58,71)(H,59,65)(H,60,68)/t36-,38-,53-/m0/s1 |
InChI Key |
FRJRDZAEHLHAGI-NFGJMFLVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


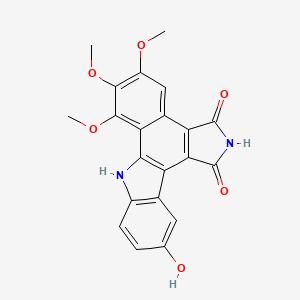
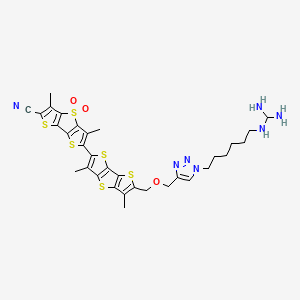
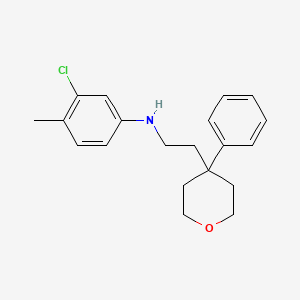




![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

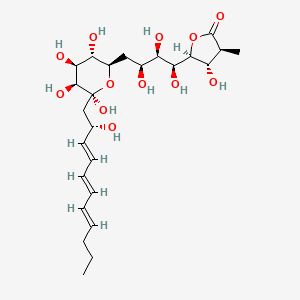
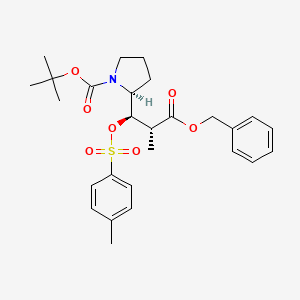
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
